APN-amine

ADC Bioconjugation Thiol Chemistry

ADC and PROTAC developers face payload deconjugation from retro-Michael addition, undermining therapeutic index and in vivo half-life. APN-amine (CAS 1539292-61-9) eliminates this failure point through irreversible thioether bond formation via its 3-arylpropiolonitrile (APN) moiety. • 8-fold greater plasma stability than maleimide linkers - only 6-8% degradation vs 39-68% for SMCC conjugates after 120 h in human plasma • Dual orthogonal reactivity: terminal primary amine for amide coupling plus alkyne handle for CuAAC click chemistry, enabling convergent modular PROTAC assembly • Compact alkyl scaffold (LogP 0.8-1.24, MW 227.26) enhances passive BBB diffusion versus PEG-based linkers Supplied as a solid at ≥98% purity; ships at ambient temperature, store at -20°C.

Molecular Formula C13H13N3O
Molecular Weight 227.27
CAS No. 1539292-61-9
Cat. No. B604984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPN-amine
CAS1539292-61-9
Synonyms4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide
Molecular FormulaC13H13N3O
Molecular Weight227.27
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC#N)NC(=O)CCCN
InChIInChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17)
InChIKeyRLTVJTXRTMTNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APN-Amine: PROTAC Linker and Bioconjugation Reagent


APN-amine, formally 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide (CAS 1539292-61-9), is a heterobifunctional small molecule containing a terminal primary amine and a 3-arylpropiolonitrile (APN) moiety . This compound serves a dual purpose: it is an alkyl chain-based PROTAC linker for targeted protein degradation and a cysteine-specific conjugation reagent for generating stable thioether linkages in bioconjugation applications [1]. With a molecular formula of C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol, APN-amine offers a compact, lipophilic scaffold (predicted LogP 0.8–1.24) .

Why Standard Linkers Cannot Replace APN-Amine


APN-amine cannot be arbitrarily substituted by other alkyl chain PROTAC linkers or traditional thiol-reactive maleimides due to its dual orthogonal reactivity and the unique stability profile of its APN moiety [1][2]. Unlike conventional maleimide linkers (e.g., SMCC) that suffer from retro-Michael addition and thiol exchange in plasma, APN-amine forms irreversible thioether bonds that remain stable under physiological conditions . Furthermore, while other alkyl chain linkers share its hydrophobic character, they lack the integrated APN functionality that simultaneously enables covalent, chemoselective cysteine conjugation and click chemistry via the alkyne group . Generic substitution therefore risks compromised conjugate integrity, reduced in vivo half-life, and loss of orthogonal bioconjugation handles.

APN-Amine: Differentiation Evidence


APN vs. Maleimide: Plasma Stability

Antibody-fluorophore conjugates prepared using the APN functionality exhibited markedly enhanced stability in human plasma compared to maleimide-derived conjugates [1].

ADC Bioconjugation Thiol Chemistry

Irreversible vs. Reversible Thiol Conjugation

Unlike maleimide-thiol adducts which are susceptible to retro-Michael addition and subsequent thiol exchange with endogenous albumin and glutathione, APN-thiol conjugates form an irreversible thioether bond [1].

ADC Bioconjugation Thiol Chemistry

Alkyl vs. PEG Linker Permeability

APN-amine, as an alkyl chain-based PROTAC linker, offers distinct physicochemical advantages over PEG-based linkers. Alkyl linkers, characterized by a lower topological polar surface area (TPSA), have been shown to outperform PEGylated analogues in parallel artificial membrane permeability assays at matched lipophilicity, correlating with improved unbound concentrations in plasma and brain tissue [1][2].

PROTAC Linker Chemistry Physicochemical Properties

Dual Amine and Alkyne Reactivity

APN-amine possesses a terminal primary amine for amide bond formation and an alkyne group capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

PROTAC Bioconjugation Click Chemistry

APN-Amine: Application Scenarios


ADC Linkers with Extended Plasma Stability

Use APN-amine to construct ADC linkers that resist retro-Michael addition and payload deconjugation in circulation. The 8-fold stability improvement over maleimide linkers [1] directly addresses a major failure point in ADC design, potentially improving therapeutic index and reducing off-target toxicity.

Brain-Penetrant PROTAC Degraders

Employ APN-amine as the alkyl chain linker to reduce topological polar surface area and enhance passive diffusion across the blood-brain barrier compared to PEG-based linkers [2][3]. This is particularly relevant for targeting CNS-resident proteins where PEG linkers often fail to achieve adequate brain exposure.

Modular PROTAC Assembly via Click Chemistry

Leverage the terminal alkyne group of APN-amine to perform CuAAC with azide-functionalized E3 ligase ligands or target protein warheads. This enables a convergent, modular synthesis strategy that accelerates SAR studies and library construction.

Cysteine-Specific Bioconjugation for Fluorescent Probes

Utilize the APN moiety's exquisite chemoselectivity for cysteine thiols to generate stable fluorescent antibody conjugates for imaging and diagnostics . The irreversible thioether bond ensures the conjugate remains intact throughout experimental workflows and long-term storage.

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